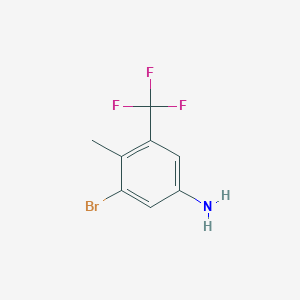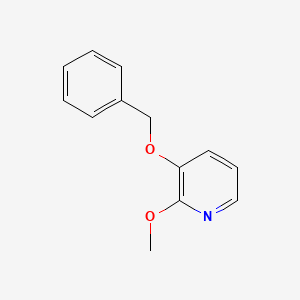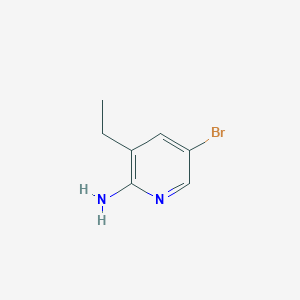
5-ブロモ-3-エチルピリジン-2-アミン
概要
説明
5-Bromo-3-ethylpyridin-2-amine is a pyridine derivative with the chemical formula C7H9BrN2. It is a colorless or pale yellow crystalline solid that is soluble in water, ethanol, and acetone. The compound has a molecular weight of 201.07 g/mol .
Molecular Structure Analysis
The InChI code for 5-Bromo-3-ethylpyridin-2-amine is1S/C7H9BrN2/c1-2-5-3-6 (8)4-10-7 (5)9/h3-4H,2H2,1H3, (H2,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
5-Bromo-3-ethylpyridin-2-amine is a colorless or pale yellow crystalline solid. It is soluble in water, ethanol, and acetone. The compound has a molecular weight of 201.07 g/mol .科学的研究の応用
N-(ピリジン-2-イル)アミドの合成
5-ブロモ-3-エチルピリジン-2-アミン: は、N-(ピリジン-2-イル)アミドの合成における前駆体として役立ちます。 これらの化合物は、トルエン中でのヨウ素とtert-ブチルヒドロペルオキシド(TBHP)によるC-C結合開裂を促進することにより合成されます 。反応条件は温和で金属フリーであるため、医薬品および有機化合物において重要なアミドの合成に魅力的な方法となります。
3-ブロモイミダゾ[1,2-a]ピリジンの生成
もう1つの用途は、α-ブロモケトンと2-アミノピリジンから3-ブロモイミダゾ[1,2-a]ピリジンを形成することです 。これらの構造は、一鍋式タンデム環化/臭素化プロセスによって得られ、塩基を必要とせず、さらに様々な骨格に変換できるため、5-ブロモ-3-エチルピリジン-2-アミンの複素環化学における汎用性を示しています。
医薬品化学におけるファーマコフォア
5-ブロモ-3-エチルピリジン-2-アミンなどのアミノピリジンは、重要な生物学的および治療的価値を持つ多くの分子のファーマコフォアとして機能します 。これらは新薬開発に不可欠であり、所望の生物学的活性を有する分子の設計において重要な役割を果たしています。
Safety and Hazards
特性
IUPAC Name |
5-bromo-3-ethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-2-5-3-6(8)4-10-7(5)9/h3-4H,2H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVIQBPXESSJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
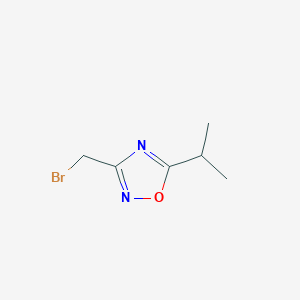
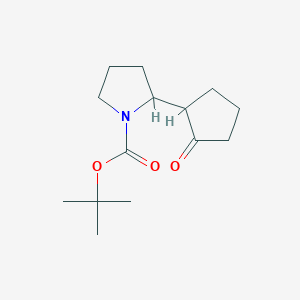
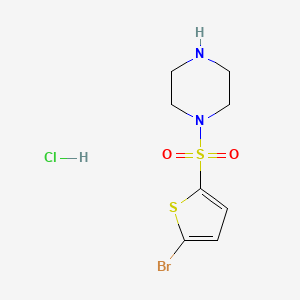
![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1376139.png)
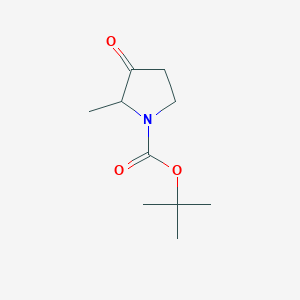
![6-Azaspiro[3.4]octan-2-ylmethanol](/img/structure/B1376145.png)
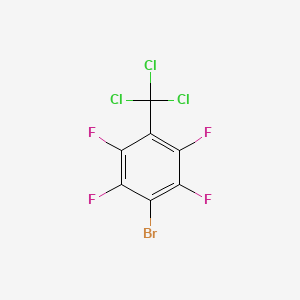
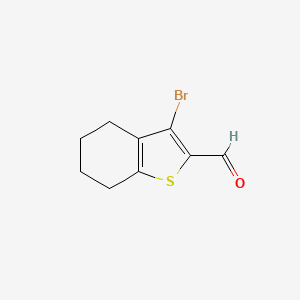
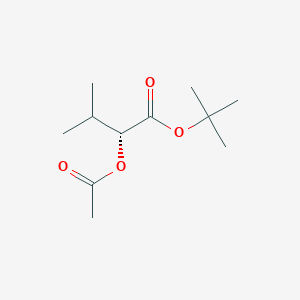
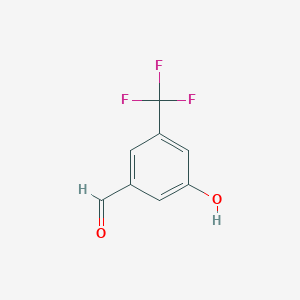
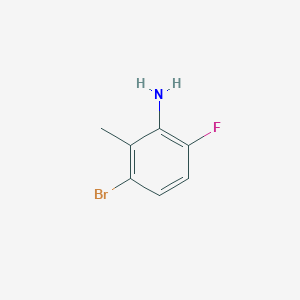
![3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B1376154.png)
